molecular formula C15H19N3O B3724682 2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone

2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone

Cat. No. B3724682
M. Wt: 257.33 g/mol
InChI Key: RUGIWCUHMKYSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone, also known as PNU-142633, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Pfizer in 2003 and has since been investigated for its ability to inhibit various biological pathways.

Mechanism of Action

2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone exerts its effects by binding to the active site of its target enzymes and inhibiting their activity. For example, it has been shown to bind to the catalytic domain of PDE10A and block its ability to hydrolyze cyclic nucleotides. This leads to an increase in intracellular cyclic nucleotide levels, which can affect a variety of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone depend on the specific pathways that it inhibits. For example, inhibition of PDE10A can lead to an increase in dopamine and glutamate signaling, which has been shown to improve cognitive function in animal models. Inhibition of AKT and GSK-3β can affect glucose metabolism and cell proliferation, which has potential implications for the treatment of diabetes and cancer.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone is that it is a small molecule inhibitor, which makes it relatively easy to administer and study in laboratory settings. It has also been shown to be selective for its target enzymes, which reduces the likelihood of off-target effects. However, one limitation of 2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone is that it has relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone. One area of interest is the development of more potent and selective inhibitors of PDE10A, which could have implications for the treatment of schizophrenia and other psychiatric disorders. Another area of interest is the exploration of 2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone's effects on glucose metabolism and cancer cell proliferation, which could have implications for the treatment of diabetes and cancer. Finally, there is potential for the development of 2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone as a tool for studying the specific pathways that it inhibits, which could lead to a better understanding of their roles in normal and pathological physiology.

Scientific Research Applications

2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes and signaling pathways, including phosphodiesterase 10A (PDE10A), protein kinase B (AKT), and glycogen synthase kinase 3 beta (GSK-3β). These pathways are involved in a variety of cellular processes, including neurotransmitter signaling, cell proliferation, and glucose metabolism.

properties

IUPAC Name

2-[(4-methylpiperidin-1-yl)methyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-6-8-18(9-7-11)10-14-16-13-5-3-2-4-12(13)15(19)17-14/h2-5,11H,6-10H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGIWCUHMKYSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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